molecular formula C18H13ClN4O2S B1663118 6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 882277-05-6

6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B1663118
M. Wt: 384.8 g/mol
InChI Key: OYSZUPHUSDPWJI-UHFFFAOYSA-N
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Description

The compound “6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their diverse biological and pharmacological importance .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of aminopyrazoles with formylated active proton compounds . In one study, a library of benzimidazole bridged pyrazolo[1,5-a]pyrimidines was designed, synthesized, and evaluated for cytotoxic potential .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core bound to a phenyl group and a 4-chlorophenylsulfonyl group . The compound has been described as a yellow solid with a melting point of 214–216 ºC .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines typically involve the reaction of aminopyrazoles with formylated active proton compounds . Further reactions can lead to the formation of various derivatives .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 214–216 ºC . The mass spectrometry (MS) data shows a m/z value of 334 [M + H]+ .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through various chemical processes, including chlorination and aminisation, and its crystal structure has been analyzed using techniques like X-ray diffraction, IR, 1H NMR, and element analysis. Such studies contribute to understanding the compound's molecular configuration and properties (Lu Jiu-fu et al., 2015).

Biological Activity Studies

  • Investigations into the biological activities of derivatives of this compound have been conducted. For instance, research on analogs such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine showed moderate anticancer activity. This highlights its potential for therapeutic applications (Lu Jiu-fu et al., 2015).

Synthesis of Novel Compounds

  • The chemical serves as a precursor in the synthesis of novel compounds with potential biological activities. For example, new derivatives like 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines have been synthesized starting from 2-hydroxyacetophenone, demonstrating the versatility of this compound in organic synthesis (Gang Li et al., 2012).

Potential Pharmacological Applications

  • Derivatives of this compound have been studied for their binding affinity and inhibition of cellular responses, showing promise in pharmacological research. For instance, certain derivatives have shown significant activity in assays related to serotonin receptors, indicating potential for developing selective serotonin receptor antagonists (A. Ivachtchenko et al., 2010).

Other Applications

  • The compound has also been used in the synthesis of various other chemical structures, which could have applications in materials science, nanotechnology, or as intermediates in the synthesis of more complex molecules. The versatility in reactions and the ability to form structurally diverse derivatives make it a valuable compound in scientific research (S. Kaping et al., 2020).

Future Directions

The future directions for research into this compound and its derivatives could include further investigation into their anticancer potential . Additionally, more research could be done to fully understand their mechanism of action and to explore their potential uses in other therapeutic areas.

properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-13-6-8-14(9-7-13)26(24,25)16-11-21-17-10-15(22-23(17)18(16)20)12-4-2-1-3-5-12/h1-11H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSZUPHUSDPWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Mohamed, A Shakeri, PPN Rao - European journal of medicinal chemistry, 2016 - Elsevier
Alzheimer's disease is of major concern all over the world due to a number of factors including (i) an aging population (ii) increasing life span and (iii) lack of effective pharmacotherapy …
Number of citations: 192 www.sciencedirect.com
SR Chowdhury, F Xie, J Gu, L Fu - Pharmaceutical Fronts, 2019 - thieme-connect.com
Alzheimer's disease (AD) is still an incurable neurodegenerative disease that causes dementia. AD changes the brain function that, over time, impairs memory and diminishes judgment …
Number of citations: 6 www.thieme-connect.com
S Shuaib, B Goyal
Number of citations: 0

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